![molecular formula C18H18N4O4 B5645540 N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5645540.png)
N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
The compound belongs to a class of compounds known for their complex molecular structures, which often exhibit a range of biological activities. These activities are largely determined by their unique molecular frameworks, which include multiple heterocyclic systems and functional groups.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic systems and incorporating various functional groups through reactions like N-alkylation, amidation, and cyclocondensation. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate demonstrates a typical approach to constructing such complex molecules (Xiaohong Wang et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to the one mentioned often includes heterocyclic rings like pyrimidine, fused with other cyclic systems such as isoxazole or pyrazole. These structures are characterized by their regioselectivity and the presence of substituents, which significantly influence their physical and chemical properties. For example, the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidine derivatives highlights the importance of structural configuration in determining the compound's properties (Miha Drev et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with nucleophiles or electrophiles at specific sites, influenced by the electronic nature of the substituents and the heterocyclic system's configuration. For example, the synthesis of 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides showcases typical reactions these compounds undergo, including amidation and N-alkylation (Klara Lombar et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are significantly influenced by the molecular structure. The presence of heteroatoms and the compound's stereochemistry can affect these properties. For example, the chiral center in a similar compound, (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, shows how stereochemistry influences the compound's physical attributes (Zhengyu Liu et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and the ability to undergo certain chemical transformations, are crucial for understanding the compound's behavior in biological systems or synthetic pathways. The synthesis and chemical behavior of pyrido[2,3-d]pyrimidin-5-one derivatives from 5-acetyl-4-aminopyrimidines provide insight into the reactivity patterns of these compounds (A. Komkov et al., 2021).
properties
IUPAC Name |
N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-11-6-13(26-21-11)7-12-9-25-10-15(12)20-17(23)14-8-19-16-4-2-3-5-22(16)18(14)24/h2-6,8,12,15H,7,9-10H2,1H3,(H,20,23)/t12-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOWORXKUQGOTL-DOMZBBRYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC2COCC2NC(=O)C3=CN=C4C=CC=CN4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)C3=CN=C4C=CC=CN4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
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